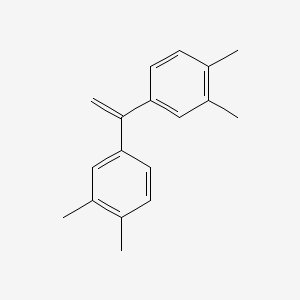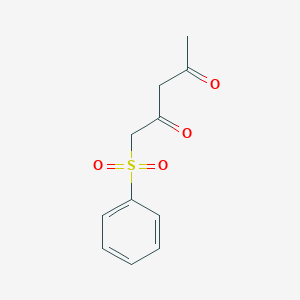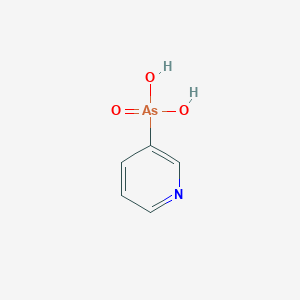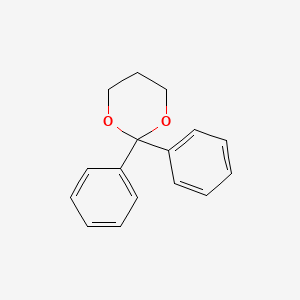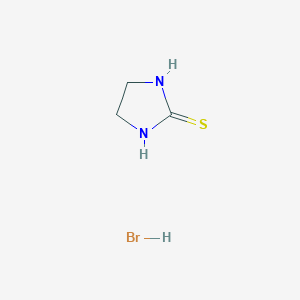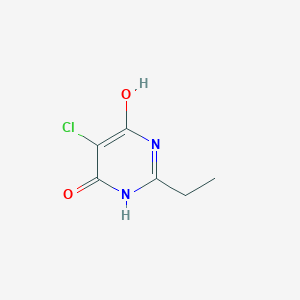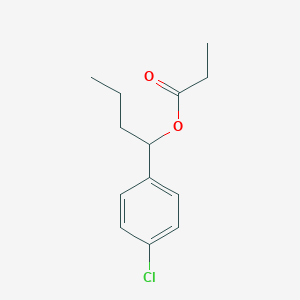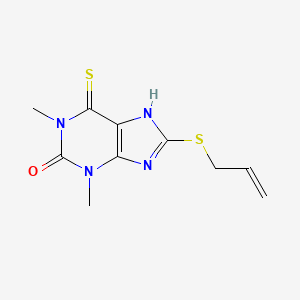
Theophylline, 8-allylthio-6-thio-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Theophylline, 8-allylthio-6-thio- is a derivative of theophylline, a well-known methylxanthine drug. Theophylline itself is used primarily for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The 8-allylthio-6-thio- derivative introduces additional sulfur-containing groups, which can potentially alter its pharmacological properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-allylthio-6-thio-theophylline typically involves the introduction of allylthio and thio groups at the 8 and 6 positions of the theophylline molecule. One common method involves the reaction of theophylline with allylthiol and a sulfurizing agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the reactants and products.
Industrial Production Methods
Industrial production of 8-allylthio-6-thio-theophylline would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The process would also include steps for purification, such as recrystallization or chromatography, to remove any impurities.
化学反応の分析
Types of Reactions
8-allylthio-6-thio-theophylline can undergo various chemical reactions, including:
Oxidation: The sulfur groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur groups.
Substitution: The allylthio and thio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield the parent theophylline molecule.
科学的研究の応用
Chemistry: It can be used as a probe to study the effects of sulfur-containing groups on theophylline’s chemical properties.
Biology: The compound can be used to investigate the biological effects of sulfur-containing theophylline derivatives.
Medicine: Research may explore its potential as a therapeutic agent with modified pharmacological properties compared to theophylline.
Industry: It can be used in the development of new drugs or as a chemical intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 8-allylthio-6-thio-theophylline is likely similar to that of theophylline, which acts as a phosphodiesterase inhibitor and adenosine receptor antagonist. The introduction of sulfur-containing groups may enhance or modify these effects. The compound may also interact with additional molecular targets and pathways, depending on its specific structure and properties.
類似化合物との比較
Similar Compounds
Theophylline: The parent compound, used primarily as a bronchodilator.
Caffeine: Another methylxanthine with similar pharmacological effects.
Theobromine: A methylxanthine found in chocolate with milder effects compared to theophylline and caffeine.
Uniqueness
8-allylthio-6-thio-theophylline is unique due to the presence of allylthio and thio groups, which can alter its chemical and pharmacological properties. These modifications may result in different biological activities, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
6493-39-6 |
|---|---|
分子式 |
C10H12N4OS2 |
分子量 |
268.4 g/mol |
IUPAC名 |
1,3-dimethyl-8-prop-2-enylsulfanyl-6-sulfanylidene-7H-purin-2-one |
InChI |
InChI=1S/C10H12N4OS2/c1-4-5-17-9-11-6-7(12-9)13(2)10(15)14(3)8(6)16/h4H,1,5H2,2-3H3,(H,11,12) |
InChIキー |
QVQXYQSTADXLAR-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=S)N(C1=O)C)NC(=N2)SCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



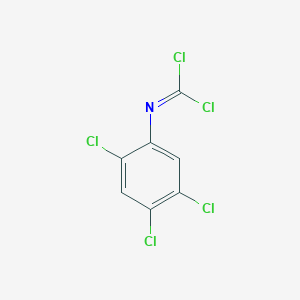

![Ethyl 6-[(ethoxycarbonyl)amino]hexanoate](/img/structure/B14742136.png)

